Transmembrane glycoprotein NMB (179-188)
Description
Properties
sequence |
TLDWLLQTPK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Transmembrane glycoprotein NMB (179-188) |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Cleavage by ADAM10 Protease
GPNMB undergoes proteolytic cleavage by ADAM10 , a disintegrin and metalloproteinase, which releases its extracellular domain (ECD) into the extracellular matrix (ECM) . This cleavage is critical for its biological functions, as the soluble ECD mediates interactions with various receptors and signaling molecules.
Receptor Interactions
The soluble GPNMB ECD binds to multiple receptors, triggering intracellular signaling:
-
Syndecan-4 : Inhibits T-cell activation by blocking their entry into the cell cycle .
-
Na⁺/K⁺-ATPase (NKA) : Activates ERK/MAPK and Akt/PI3K pathways .
Downstream Signaling Pathways
Binding to receptors activates key pathways:
-
ERK/MAPK : Phosphorylates ERK1/2, modulating NF-κB activity and anti-inflammatory cytokine production .
-
Akt/PI3K : Phosphorylates Akt at Ser473, promoting cell survival and immune evasion .
-
MMP Activation : Induces matrix metalloproteinases (MMP-2, -3, -9) to degrade ECM, facilitating tumor invasion .
T-Cell Modulation
GPNMB inhibits T-cell activation via Syndecan-4 binding, reducing pro-inflammatory cytokines (TNFα, IL-6) and increasing anti-inflammatory IL-10 . This mechanism underlies its role in immune checkpoint inhibitor resistance .
Structural Contributions
The Kringle-like domain (KLD) in GPNMB’s ECD is conserved across species and critical for its tumorigenic functions, though its exact chemical role remains under investigation .
Data Table: Key Chemical Reactions and Pathways
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of GPNMB with Homologs
Table 2: Clinical Relevance of GPNMB-Targeting Agents vs. Other ADCs
Research Findings and Challenges
- GPNMB’s Dual Role : While HER2 and CD30 are strictly oncogenic, GPNMB exhibits context-dependent roles (e.g., neuroprotection in Parkinson’s disease vs. tumor promotion).
- Glycosylation Heterogeneity: Unlike infliximab biosimilars, which show minor glycosylation differences , GPNMB’s glycosylation patterns (e.g., N- and O-linked glycans) remain uncharacterized, complicating ADC development .
- KLD Function: The KLD’s role in GPNMB is less defined compared to plasminogen or HGF, warranting structural studies akin to neuroglobin (Ngb) analyses .
Preparation Methods
Recombinant Protein Expression Systems
The extracellular domain (ECD) of GPNMB, including the region containing amino acids 179-188, is commonly produced using recombinant DNA technology in eukaryotic expression systems such as Sf9 insect cells or mammalian cells (e.g., 293T cells). For example, recombinant GPNMB ECD was produced in Sf9 insect cells to serve as a target antigen for antibody development.
Mammalian cells like 293T or NMuMG cells are also used to express full-length or truncated forms of GPNMB, including specific peptide regions, through transfection with plasmid constructs encoding the desired sequences.
DNA Constructs and Cloning
DNA fragments encoding GPNMB or its mutants are generated by PCR amplification and cloned into appropriate expression vectors (e.g., pCAGIP, pcDEF3, pET22) using restriction enzyme sites such as NcoI and NotI.
For the specific peptide segment 179-188, synthetic DNA encoding this region can be cloned into vectors for expression as a fusion protein or as part of a larger recombinant protein to facilitate purification and stability.
Protein Purification
Recombinant GPNMB proteins, including peptides, are purified from cell lysates or culture supernatants using affinity chromatography techniques. For example, proteins tagged with hexahistidine (His-tag) are purified using metal affinity resins (e.g., Talon resin).
Further purification steps such as ion exchange chromatography and size exclusion chromatography are employed to achieve high purity (>95%) and monomeric forms of the protein or peptide.
Functional and Structural Characterization
After preparation, the GPNMB (179-188) peptide or recombinant protein is characterized for expression on cell surfaces using flow cytometry and immunoprecipitation assays with specific antibodies.
The biological activity and binding properties can be assessed using phage display libraries and immunotoxin fusion proteins to evaluate affinity and specificity.
Data Table: Summary of Preparation Methods for GPNMB (179-188)
Research Findings Relevant to Preparation
The recombinant production of GPNMB ECD, including the 179-188 region, enables the generation of specific antibodies and immunotoxins targeting this glycoprotein, which is highly expressed in certain cancers such as gliomas and melanomas.
Stable cell lines expressing wild-type and mutant forms of GPNMB, including deletions affecting functional domains, have been established to study the protein's role and to facilitate production of the peptide for research.
Quantitative PCR and protein assays confirm successful gene expression and protein production in cell culture systems, supporting the reliability of these preparation methods.
The preparation methods ensure that the peptide and protein products retain biological activity, enabling downstream applications in immunotherapy and molecular biology research.
Q & A
Q. Which in vivo models best recapitulate GPNMB’s role in metastasis?
- Methodological Answer : Orthotopic PDAC models (pancreatic cancer) with luciferase-tagged GPNMB-positive cells enable real-time tracking of metastatic spread. For immune evasion studies, humanized mice (e.g., NSG-SGM3) can test GPNMB’s interaction with tumor-infiltrating lymphocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
